Product packaging for beta-D-altropyranose(Cat. No.:CAS No. 7283-10-5)

beta-D-altropyranose

Cat. No.: B7959010
CAS No.: 7283-10-5
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-DGPNFKTASA-N
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Description

Contextualizing Altrose within the Aldohexose Family

Altrose is a monosaccharide belonging to the aldohexose family. Aldohexoses are simple sugars characterized by a six-carbon chain, an aldehyde functional group at the first carbon (C-1), and hydroxyl groups attached to each of the other carbon atoms wikipedia.orgontosight.ai. The aldohexose family comprises 16 possible stereoisomers, existing as eight diastereomeric pairs of enantiomers (D- and L-forms) libretexts.orgorgoreview.com. These include D-allose, D-altrose, D-glucose, D-mannose, D-gulose, D-idose, D-galactose, and D-talose, along with their corresponding L-enantiomers wikipedia.orglibretexts.orgorgoreview.com.

D-Altrose is considered an unnatural monosaccharide, although L-altrose has been found in certain bacterial strains wikipedia.org. D-Altrose is a C-3 epimer of mannose, meaning they differ in configuration at only the third carbon atom wikipedia.org.

Significance of the Pyranose Ring Form in Carbohydrate Research

Monosaccharides with five or more carbon atoms, including aldohexoses like altrose, predominantly exist in cyclic forms in aqueous solutions rather than their open-chain aldehyde or ketone forms uomustansiriyah.edu.iqwikipedia.org. This cyclization occurs through an intramolecular reaction between the carbonyl group and a hydroxyl group within the same molecule, forming a hemiacetal or hemiketal uomustansiriyah.edu.iqlibretexts.org.

The pyranose ring is a six-membered cyclic hemiacetal structure consisting of five carbon atoms and one oxygen atom wikipedia.orgfiveable.me. This ring structure is formed in aldohexoses when the hydroxyl group on the fifth carbon (C-5) reacts with the aldehyde carbon (C-1) uomustansiriyah.edu.iqwikipedia.org. The formation of the pyranose ring is thermodynamically favored over the five-membered furanose ring in most aldohexoses wikipedia.org. The cyclic pyranose structure is crucial for understanding the stereochemistry of monosaccharides and plays a key role in their interactions and reactivity fiveable.menih.gov. While the pyranose ring is often represented as planar in Haworth projections, it exists in puckered conformations, most commonly chair conformations, in reality wikipedia.orgnih.gov. These conformations influence the stability and reactivity of the sugar molecule nih.gov.

Anomeric Specificity: Defining the Beta Anomer of D-Altropyranose

The cyclization of a monosaccharide creates a new stereocenter at the former carbonyl carbon (C-1 in aldoses), which is referred to as the anomeric carbon uomustansiriyah.edu.iqwikipedia.org. The two possible stereoisomers that arise from the different configurations at the anomeric carbon are called anomers wikipedia.orgcazypedia.org. These anomers are diastereomers that differ only at the anomeric carbon wikipedia.orgmasterorganicchemistry.com.

Anomers are designated as either alpha (α) or beta (β), based on the stereochemical relationship between the substituent on the anomeric carbon (typically a hydroxyl group in the hemiacetal form) and the substituent on the anomeric reference atom wikipedia.orgcazypedia.org. In D-aldohexoses, the anomeric reference atom is typically C-5, which determines the D or L configuration of the sugar wikipedia.org.

For D-hexopyranoses represented in a Haworth projection, the beta (β) anomer is defined as the isomer where the hydroxyl group at the anomeric carbon (C-1) is on the same side of the ring as the substituent on the C-5 carbon (which is typically the hydroxymethyl group, -CH₂OH, pointing upwards) libretexts.orgcazypedia.org. Conversely, the alpha (α) anomer has the anomeric hydroxyl group on the opposite side relative to the C-5 substituent libretexts.orgcazypedia.org.

Therefore, β-D-altropyranose specifically refers to the cyclic, six-membered ring form of D-altrose where the hydroxyl group at the anomeric carbon (C-1) has the beta configuration. This means the anomeric hydroxyl group is oriented on the same side of the pyranose ring as the -CH₂OH group at C-5 when depicted in a standard Haworth projection.

While D-altrose exists in equilibrium between its open-chain form, α-D-altropyranose, and β-D-altropyranose in solution, the pyranose forms are predominant uomustansiriyah.edu.iq. The specific ratio of alpha and beta anomers at equilibrium (mutarotation) is characteristic for each sugar libretexts.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B7959010 beta-D-altropyranose CAS No. 7283-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-DGPNFKTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-10-5
Record name beta-D-Altropyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-ALTROPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4MRR6TBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical and Conformational Analysis of β D Altropyranose

Fundamental Stereochemistry of Altrose and its Pyranose Cyclization

The stereochemistry of β-D-altropyranose is rooted in the structure of its open-chain precursor, D-altrose. The cyclization of D-altrose into the pyranose form introduces an additional stereocenter, leading to the specific stereochemical features of the β-anomer.

Chirality is a fundamental property of β-D-altropyranose, arising from the presence of multiple stereogenic centers. A stereogenic center, often an asymmetric carbon atom, is an atom bonded to four different substituent groups, resulting in a configuration that is not superimposable on its mirror image. libretexts.orgstudy.comkhanacademy.org

Stereogenic CenterAttached Groups
C1 (Anomeric Carbon) -H, -OH, -O- (ring), -C2
C2 -H, -OH, -C1, -C3
C3 -H, -OH, -C2, -C4
C4 -H, -OH, -C3, -C5
C5 -H, -CH₂OH, -C4, -O- (ring)

The cyclization of the open-chain form of D-altrose occurs when the hydroxyl group on C5 attacks the aldehyde group at C1, forming a stable six-membered hemiacetal ring. This reaction transforms the originally achiral C1 carbon into a new stereogenic center known as the anomeric carbon. uomustansiriyah.edu.iqcreative-proteomics.com Two distinct stereoisomers, called anomers, can be formed, designated as α and β. creative-proteomics.com

The distinction between these anomers lies in the configuration at the C1 carbon. In the β-anomer of D-altropyranose (β-D-altropyranose), the hydroxyl group attached to the anomeric carbon (C1) is on the same side of the ring as the hydroxymethyl group (-CH₂OH) at C5 in the Haworth projection. wikipedia.org When represented in its preferred chair conformation, the anomeric hydroxyl group of β-D-altropyranose occupies an equatorial position. nih.gov This contrasts with the α-anomer, where the anomeric hydroxyl group would be in an axial position.

Conformational Dynamics of the Six-Membered Pyranose Ring

The six-membered pyranose ring is not planar but exists in various non-planar conformations to minimize steric and torsional strain. uomustansiriyah.edu.iq These conformations are in dynamic equilibrium, with the molecule predominantly adopting the most energetically favorable forms.

Similar to cyclohexane, the most stable conformations for the pyranose ring are the chair conformations. uomustansiriyah.edu.iqpearson.com There are two primary chair forms that can interconvert through a process known as a ring flip: the ⁴C₁ and ¹C₄ conformations. The notation indicates which atoms are above (superscript, on the left) and below (subscript, on the right) the plane defined by the other four ring atoms.

For β-D-altropyranose, crystallographic studies and theoretical calculations have shown that the ⁴C₁ chair conformation is the most stable and preferred form. nih.gov In this conformation, the bulky hydroxymethyl group (-CH₂OH) at C5 is in an equatorial position, which minimizes steric hindrance. youtube.com The anomeric hydroxyl group at C1 is also in an equatorial position. nih.gov However, the hydroxyl groups at C2 and C3 are in axial positions.

The alternative ¹C₄ chair conformation is significantly less stable due to unfavorable steric interactions. In a ring flip to the ¹C₄ form, all axial substituents become equatorial, and all equatorial substituents become axial. This would place the large -CH₂OH group and the -OH at C1 in axial positions, leading to significant destabilizing 1,3-diaxial interactions.

Substituent Orientations in Chair Conformations of β-D-Altropyranose

Substituent⁴C₁ Conformation (Preferred)¹C₄ Conformation (Less Stable)
C1-OH EquatorialAxial
C2-OH AxialEquatorial
C3-OH AxialEquatorial
C4-OH EquatorialAxial
C5-CH₂OH EquatorialAxial

Between the two chair conformations lie higher-energy transition states and intermediates, including boat and skew-boat (or twist-boat) conformations. uomustansiriyah.edu.iqlibretexts.org

Boat Conformation : The boat form is considerably less stable than the chair form because of torsional strain from eclipsing C-H bonds on the sides of the "boat" and steric hindrance between the "flagpole" hydrogens (or, in this case, hydroxyl groups) at the C1 and C4 positions. uomustansiriyah.edu.iq

Skew-Boat Conformation : To alleviate some of the strain in the boat form, the ring can twist to adopt a skew-boat conformation. libretexts.orglibretexts.org This conformation is an energy minimum between the boat and chair forms but is still significantly less stable than the chair conformation, estimated to be about 5 kcal/mol higher in energy for cyclohexane. libretexts.org

The conformational preference of β-D-altropyranose is dictated by the orientation of its five substituents on the pyranose ring. The molecule adopts the conformation that minimizes unfavorable steric interactions. The primary stabilizing factor for the ⁴C₁ chair is the placement of the largest substituent, the hydroxymethyl group (-CH₂OH), in the less crowded equatorial position. pearson.comyoutube.com

While the ⁴C₁ conformation of β-D-altropyranose places three substituents (-OH at C1, -OH at C4, and -CH₂OH at C5) in favorable equatorial positions, it also forces two hydroxyl groups (-OH at C2 and C3) into axial positions. youtube.com These axial groups can lead to some destabilizing 1,3-diaxial interactions. However, this arrangement is still energetically preferable to the alternative ¹C₄ chair, where three substituents, including the very bulky -CH₂OH group, would be forced into axial positions, creating much greater steric strain. The specific configuration of altrose, with its unique arrangement of hydroxyl groups, thus directly governs the balance of these interactions and solidifies the preference for the ⁴C₁ conformation.

Stereoelectronic Effects in β-D-Altropyranose

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects can significantly influence molecular conformation and stability, often overriding purely steric considerations.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, contrary to what would be expected based on steric hindrance. wikipedia.org This phenomenon, first observed in 1955 by J. T. Edward, is a cornerstone of carbohydrate stereochemistry. youtube.com For pyranoses, this effect generally leads to a greater stability of the α-anomer (axial substituent) compared to the β-anomer (equatorial substituent). However, in β-D-altropyranose, the anomeric hydroxyl group is in the equatorial position in its most stable 4C1 chair conformation. nih.gov This indicates that other factors, such as the arrangement of other substituents and intramolecular interactions, can modulate the influence of the anomeric effect.

The anomeric effect is primarily explained by two interconnected theories: hyperconjugation and dipole minimization. nih.gov

Hyperconjugation: This model proposes a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding σ* orbital of the C1-O1 bond. wikipedia.org This interaction is maximized when the lone pair orbital and the σ* orbital are anti-periplanar (oriented at 180° to each other), a condition that is met when the substituent at C1 is in the axial position. youtube.com This delocalization of electron density from the oxygen lone pair into the antibonding orbital effectively strengthens the ring structure and stabilizes the axial conformation.

Dipole Minimization: This explanation focuses on the electrostatic interactions between the dipoles of the endocyclic oxygen (O5) and the exocyclic oxygen at the anomeric center (O1). wikipedia.org When the anomeric substituent is in the equatorial position, the dipoles associated with the lone pairs of both oxygen atoms are partially aligned, leading to electrostatic repulsion and destabilization. dypvp.edu.in In the axial conformation, these dipoles are more opposed, resulting in a lower energy and more stable arrangement. dypvp.edu.in

TheoryDescriptionFavorable Conformation for Anomeric Effect
Hyperconjugation Overlap between the endocyclic oxygen lone pair and the antibonding σ* orbital of the anomeric substituent.Axial
Dipole Minimization Minimization of repulsion between the dipoles of the endocyclic and anomeric oxygens.Axial

The reverse anomeric effect is a phenomenon observed in certain pyranose derivatives where a positively charged or electron-deficient substituent at the anomeric center, particularly those containing nitrogen, shows a preference for the equatorial position, contrary to the classical anomeric effect. nih.govacs.org This effect is thought to arise from a combination of electrostatic interactions and the absence of a lone pair on the substituent to participate in the stabilizing hyperconjugation seen in the normal anomeric effect. scripps.edu While not directly applicable to the hydroxyl group of β-D-altropyranose, this concept is important when considering the conformational behavior of amino-sugar derivatives of altrose. In such cases, the equatorial preference of the substituent in the β-anomer could be further stabilized by the reverse anomeric effect. mdpi.com Recent studies suggest that intramolecular hydrogen bonding can also play a crucial role in what appears to be a reverse anomeric effect by stabilizing the equatorial anomer. acs.org

Interaction TypeDescriptionImpact on β-D-Altropyranose
1,2-Gauche Interaction between substituents on adjacent carbons with a 60° dihedral angle.Multiple gauche interactions between hydroxyl groups contribute to the overall conformational energy.
1,3-Diaxial Steric repulsion between two axial substituents on carbons separated by one carbon.In the 4C1 chair of β-D-altropyranose, there are axial hydroxyl groups that experience 1,3-diaxial interactions.

Synthetic Methodologies for β D Altropyranose and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to construct the altropyranose ring and introduce desired modifications. Challenges include controlling regioselectivity among the multiple hydroxyl groups and achieving the correct stereochemistry, particularly at the anomeric carbon.

Monosaccharides in solution exist in equilibrium between their open-chain (aldehyde or ketone) form and cyclic hemiacetal or hemiketal forms, which can be five-membered (furanose) or six-membered (pyranose) rings. The formation of these cyclic structures occurs through an intramolecular nucleophilic attack of a hydroxyl group on the carbonyl carbon. For hexoses like altrose, the pyranose form typically results from the attack of the hydroxyl group on C-5 onto the aldehyde carbon (C-1), forming a six-membered ring containing an oxygen atom. libretexts.org The stability of the pyranose form often favors its predominance in the equilibrium mixture in water. Strategies for synthesizing pyranoses often involve reactions that promote this intramolecular cyclization under controlled conditions.

The cyclization of a monosaccharide leads to the formation of a new stereocenter at the anomeric carbon (C-1), resulting in two possible diastereomers: the alpha (α) and beta (β) anomers. libretexts.org The β-anomer of D-altropyranose has the anomeric hydroxyl group at C-1 on the same side of the ring as the hydroxyl group at the anomeric reference carbon (C-5 in D-aldohexoses) when drawn in a Haworth projection, or in an equatorial position in the most stable chair conformation. libretexts.orgmasterorganicchemistry.com Achieving stereoselective formation of the β-anomer is a key challenge in altropyranose synthesis. Chemical glycosylation reactions, which form glycosidic bonds, often involve controlling the stereochemical outcome at the anomeric center. While acid-promoted glycosylation can proceed via an SN1-type mechanism leading to mixtures of anomers, methods under basic or neutral conditions can favor the SN2 mechanism, potentially offering better stereocontrol. mdpi.com Various strategies, including the use of specific catalysts, protecting groups, and reaction conditions, are employed to influence the α/β ratio during glycosylation and anomerization processes. frontiersin.orgnih.gov

Carbohydrates like altropyranose have multiple hydroxyl groups with similar reactivity, making selective functionalization challenging. rsc.orgnih.govresearchgate.net Protecting groups are temporarily introduced to mask specific hydroxyl groups, allowing reactions to occur selectively at unprotected positions. rsc.orgnih.govorganic-chemistry.org Different protecting groups have varying lability and can be removed under specific conditions (orthogonal protection). rsc.orgorganic-chemistry.org This allows for a sequence of protection, reaction, and deprotection steps to achieve selective modifications at desired positions on the altropyranose ring. rsc.orgnih.gov Regioselective protection strategies aim to selectively protect only one or two hydroxyl groups, or selectively deprotect specific groups from a fully protected intermediate. rsc.org The choice of protecting groups and the strategy for their installation and removal are critical for the success and efficiency of a synthetic route. nih.gov

Anhydro sugars, such as 1,6-anhydro-β-D-hexopyranoses, are bicyclic derivatives formed by an intramolecular glycosidic linkage between the anomeric carbon (C-1) and the hydroxyl group at C-6. nih.gov These rigid structures can serve as valuable precursors in the synthesis of monosaccharides and oligosaccharides. The 1,6-anhydro linkage locks the sugar in the β-pyranose conformation and can influence the stereochemical outcome of reactions at other positions. While 1,6-anhydro-β-D-glucopyranose (levoglucosan) is a well-known example derived from glucose nih.gov, analogous 1,6-anhydro-β-D-altropyranose derivatives can potentially be synthesized and utilized as building blocks for introducing the altropyranose moiety into more complex structures or for further functionalization. The rigid structure of anhydro sugars can facilitate regioselective reactions.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic synthesis offers an attractive alternative or complement to chemical synthesis, often providing high regio- and stereoselectivity under mild conditions. sigmaaldrich.comnih.govsigmaaldrich.commdpi.com Biocatalytic routes leverage enzymes to catalyze specific transformations in carbohydrate synthesis. nih.govacs.orgugent.beacsgcipr.org

Glycosyltransferases are enzymes that catalyze the formation of glycosidic linkages by transferring a monosaccharide from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule, which can be another saccharide, a protein, a lipid, or a small molecule. sigmaaldrich.comnih.govsigmaaldrich.comnih.gov These enzymes are highly specific for both the sugar donor and the acceptor, as well as the type and position of the glycosidic bond formed (α or β, and the linkage position, e.g., 1→4, 1→6). sigmaaldrich.comsigmaaldrich.comnih.gov While much research on glycosyltransferases has focused on common sugars like glucose, galactose, and mannose nih.govnih.gov, the potential exists for identifying or engineering glycosyltransferases that can utilize altrose as a donor or incorporate it into glycans by acting on altrose-containing acceptors. Enzymatic glycosylation can be a preferred method to complement chemical techniques, particularly for the synthesis of complex oligosaccharides and glycoconjugates, due to its specificity and efficiency. sigmaaldrich.comnih.gov The availability of activated altrose donors would be a key factor in developing glycosyltransferase-mediated synthesis routes for altrose-containing glycans.

Table 1: Key Synthetic Approaches for β-D-Altropyranose and Derivatives

ApproachKey Strategies/ComponentsAdvantagesChallenges
Chemical Synthesis Monosaccharide Ring FormationVersatile, broad applicabilityRegioselectivity, Stereoselectivity
Stereoselective β-Anomer FormationControl over anomeric configurationAchieving high selectivity
Protecting Group StrategiesEnables selective functionalizationMulti-step, can generate waste
Anhydro Sugar Precursors (e.g., 1,6-anhydro-altropyranose)Rigid structure, can aid regioselectivitySynthesis of the precursor itself
Enzymatic Synthesis Glycosyltransferase-Mediated SynthesisHigh regio- and stereoselectivity, mild conditionsAvailability/specificity of enzymes and donors

Detailed Research Findings (Examples from search results, not specific to β-D-altropyranose unless mentioned):

Studies have explored stereoselective synthesis of uronic acids, including α-L-altropyranosiduronic acids, from Δ⁴-uronate monosaccharides involving bromination and epoxide formation followed by reduction. acs.org

Research on the synthesis of L-hexoses, including L-altrose, has utilized routes starting from simpler precursors and employing strategies for orthogonal protection to access desired stereochemistries. nih.gov

Investigations into protecting group strategies highlight the use of bulky groups for primary hydroxyl selectivity and orthogonal approaches for differential deprotection. rsc.orgorganic-chemistry.org

1,6-Anhydro sugars like levoglucosan (B13493) have been shown to serve as precursors for various derivatives and polymers, demonstrating their utility in chemical synthesis. sigmaaldrich.com

Enzymatic glycosylation using glycosyltransferases is a well-established method for synthesizing glycans with high specificity, relying on activated nucleotide sugar donors. sigmaaldrich.comnih.govsigmaaldrich.comnih.govresearchgate.net

Chemoenzymatic Strategies in Carbohydrate Synthesis

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic methods to construct complex carbohydrate structures with high efficiency, stereo-, and regioselectivity. This approach is particularly valuable for synthesizing carbohydrates like β-D-altropyranose and its derivatives, which can be challenging to obtain through purely chemical routes due to the presence of multiple hydroxyl groups with similar reactivity and the need for precise control over glycosidic bond formation. sigmaaldrich.comresearchgate.net Enzymes, such as glycosyltransferases and glycosidases, offer distinct advantages in creating specific glycosidic linkages and modifying carbohydrate structures under mild conditions. sigmaaldrich.comsigmaaldrich.comlsbu.ac.uknih.gov

While direct chemoenzymatic synthesis of β-D-altropyranose itself might not be extensively documented, chemoenzymatic routes have been explored for the synthesis of altropyranose-containing structures, such as carbasugars that mimic altropyranose, and for introducing altropyranose moieties into more complex molecules. For instance, chemoenzymatic strategies have been employed in the synthesis of carba-β-D-altropyranose, a carbasugar analog, starting from a cis-dihydrodiol metabolite obtained through bacterial metabolism of iodobenzene (B50100). rsc.orgnih.gov This highlights the utility of combining enzymatic biotransformation (to produce key chiral intermediates) with subsequent chemical transformations to access altropyranose-like structures.

Another area where chemoenzymatic approaches are relevant is in the synthesis of modified altropyranose derivatives. For example, the synthesis of methyl 2-azido-2-deoxy-4,6-O-benzylidene-α-D-altropyranoside has been reported via a synthetic route that incorporated two inversions of configuration, suggesting that enzymatic steps could potentially be integrated into such pathways for improved efficiency or selectivity. cdnsciencepub.commolaid.com

Glycosyltransferases are a class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules (typically nucleotide sugars) to acceptor molecules, forming glycosidic bonds with high specificity for the type of linkage (α or β) and the position of attachment. sigmaaldrich.comsigmaaldrich.comfrontiersin.org While the direct enzymatic synthesis of β-D-altropyranose from simple precursors using a single glycosyltransferase might be limited by the availability and specificity of such enzymes for altropyranose, glycosyltransferases could be used to synthesize oligosaccharides or glycoconjugates containing altropyranose residues if appropriate donor and acceptor substrates are available. The biosynthesis of oligosaccharides catalyzed by glycosyltransferases from the Leloir pathway is considered a viable alternative to chemical synthesis for preparing oligosaccharides, offering advantages in regioselectivity and stereospecificity. sigmaaldrich.com

Chemoenzymatic strategies also extend to the regioselective modification of protected sugar derivatives using enzymes like lipases or esterases. These enzymes can selectively hydrolyze protecting groups at specific positions, providing intermediates that can then be used in subsequent chemical or enzymatic glycosylation steps. For instance, enzymatic hydrolysis has been used for the regioselective deprotection of acetylated 2-amino pyranose derivatives, which were then used in the synthesis of glycoconjugates. researchgate.net This approach could potentially be applied to protected altropyranose derivatives to achieve selective deprotection at desired hydroxyl groups, facilitating the synthesis of specific altropyranose conjugates.

Research findings in chemoenzymatic synthesis often involve detailed studies of enzyme specificity, reaction conditions, and yield optimization. While specific data tables directly related to the chemoenzymatic synthesis of β-D-altropyranose were not prominently found, studies on the chemoenzymatic synthesis of related carbasugars or modified sugar derivatives provide insights into the types of data generated in this field. These typically include:

Enzyme Source and Type: Details on the origin and classification of the enzyme used (e.g., bacterial dioxygenase, lipase, glycosyltransferase).

Substrates and Products: Identification of the starting materials (chemical and enzymatic) and the resulting altropyranose derivative or related compound.

Reaction Conditions: Parameters such as temperature, pH, solvent system, reaction time, and enzyme concentration.

Yield and Selectivity: Quantitative data on the efficiency of the enzymatic step and the regioselectivity or stereoselectivity observed.

Spectroscopic Data: Characterization of the synthesized compounds using techniques like NMR spectroscopy and mass spectrometry. rsc.orgnih.gov

An example from the literature describes the chemoenzymatic synthesis of carba-β-D-altropyranose from iodobenzene. The process involved bacterial metabolism of iodobenzene to produce a cis-dihydrodiol metabolite, followed by chemical steps. This demonstrates a chemoenzymatic route to a carbasugar analog of altropyranose. rsc.orgnih.gov

Another relevant area is the enzymatic synthesis of activated sugars, such as nucleotide sugars, which serve as donors for glycosyltransferases. While the synthesis of the specific nucleotide sugar donor for altropyranose (e.g., UDP-altropyranose) was not detailed in the search results, studies on the enzymatic synthesis of other nucleotide sugars like TDP-deoxy sugars highlight the use of enzymes such as sucrose synthase and dehydratases in preparing activated sugar intermediates. nih.govnih.gov

The development of efficient chemoenzymatic routes for β-D-altropyranose and its derivatives remains an active area of research, driven by the need for stereodefined carbohydrate structures for various applications. cdnsciencepub.com The combination of enzymatic precision with the versatility of chemical synthesis offers a powerful approach to access these complex molecules.

Table 1: Examples of Enzymes Used in Chemoenzymatic Carbohydrate Synthesis

Enzyme TypeEC Number (if specified)Role in SynthesisExamples of Substrates/Products Mentioned in Search Results
Bacterial DioxygenaseProduction of cis-dihydrodiol metabolitesConversion of iodobenzene to cis-dihydrodiol metabolite (used in carba-β-D-altropyranose synthesis) rsc.orgnih.gov
GlycosyltransferasesVariousFormation of glycosidic bondsTransfer of monosaccharides from nucleotide sugars to acceptors sigmaaldrich.comsigmaaldrich.comfrontiersin.org
GlycosidasesVariousTransglycosylation (under controlled conditions)Synthesis of oligosaccharides (often with lower yields than hydrolysis) lsbu.ac.uknih.gov
GlycosynthasesEngineered GlycosidasesEfficient transglycosylationSynthesis of polysaccharides and glycans with reduced hydrolysis nih.govcdnsciencepub.com
Lipases/EsterasesVariousRegioselective deprotection of acetylated sugarsHydrolysis of acetyl groups on pyranose derivatives to yield selectively deprotected intermediates researchgate.netuniovi.es
Sucrose SynthaseSynthesis of activated sugarsInvolved in the synthesis of dTDP-deoxy sugars nih.gov
DehydratasesSynthesis of activated sugarsInvolved in the synthesis of dTDP-deoxy sugars nih.gov
IsomerasesEC 5.3.1.5 (D-xylose isomerase)Isomerization of sugarsPotential for bioconversion of sugars (though not specifically altropyranose mentioned in this context in search results) beilstein-journals.org

Table 2: Chemoenzymatic Synthesis of Carba-β-D-altropyranose

Starting MaterialEnzymatic StepChemical StepsProduct
IodobenzeneBacterial metabolism (produces cis-dihydrodiol) rsc.orgnih.govSubstitution of iodine, catalytic hydrogenation, regioselective inversion rsc.orgnih.govCarba-β-D-altropyranose rsc.orgnih.gov

Reactivity and Reaction Mechanisms Involving β D Altropyranose

Glycosidation Reactions

Glycosidation is a fundamental reaction in carbohydrate chemistry, leading to the formation of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The stereocontrol of this bond formation is a critical challenge, and various methods have been developed to achieve high selectivity.

Formation of O-Glycosides: Stereocontrol and Mechanism

The synthesis of O-glycosides of β-D-altropyranose involves the reaction of an activated altropyranosyl donor with an alcohol acceptor. The stereochemical outcome at the anomeric center (α or β) is a crucial aspect of these reactions and is influenced by several factors, including the nature of the protecting groups, the promoter, and the reaction conditions.

The Koenigs–Knorr reaction is a classic and widely used method for glycoside synthesis. wikipedia.org It typically involves the reaction of a glycosyl halide (usually a bromide or chloride) with an alcohol in the presence of a heavy metal salt, such as silver carbonate or silver oxide, as a promoter. wikipedia.orgresearchgate.net The reaction generally proceeds with the inversion of stereochemistry at the anomeric center.

The stereochemical outcome of the Koenigs–Knorr reaction is significantly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. wikipedia.org When a participating group, such as an acetyl or benzoyl group, is present at C-2, the reaction typically yields a 1,2-trans-glycoside due to neighboring group participation. wikipedia.org In the case of β-D-altropyranose, which has an axial hydroxyl group at C-3, the interplay of protecting groups at C-2 and other positions can lead to complex stereochemical outcomes.

DonorAcceptorPromoterSolventYield (%)Anomeric Ratio (β:α)Reference
Acetobromo-D-altroseMethanolSilver CarbonateDichloromethane-- wikipedia.org
Peracetylated-α-D-altropyranosyl bromideCyclohexanolSilver(I) oxide/IodineChloroform-Predominantly β beilstein-journals.org
2,3,4,6-Tetra-O-acetyl-α-D-altropyranosyl bromidePhenolMercury(II) cyanideBenzene/Nitromethane-- wikipedia.org

Neighboring group participation (NGP) is a critical concept in controlling the stereoselectivity of glycosylation reactions. beilstein-journals.orgnih.govbeilstein-journals.org When an acyl-type protecting group (e.g., acetyl, benzoyl) is located at the C-2 position of the glycosyl donor, it can participate in the reaction mechanism to form a cyclic acyloxonium ion intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate shields one face of the molecule, forcing the incoming nucleophile (the alcohol acceptor) to attack from the opposite face. This results in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage. nih.govbeilstein-journals.org

For a β-D-altropyranose donor, a participating group at C-2 would lead to the formation of a β-glycoside. The efficiency of NGP is dependent on the nature of the acyl group, with more electron-donating groups sometimes enhancing participation. acs.orgnih.gov The presence of bulky protecting groups at other positions on the sugar ring can also influence the conformation of the intermediate and, consequently, the stereochemical outcome. nih.gov

Glycosyl halides, particularly bromides and chlorides, are key intermediates in the Koenigs–Knorr reaction and related glycosylation methods. wikipedia.orgnih.gov These anomeric halides are typically prepared from the corresponding per-O-acetylated or per-O-benzoylated sugars by treatment with a hydrogen halide. nih.gov The reactivity of these halides is influenced by the nature of the protecting groups on the sugar ring. Electron-withdrawing acyl groups tend to decrease the reactivity of the glycosyl halide (a "disarming" effect), while electron-donating ether groups increase reactivity (an "arming" effect). beilstein-journals.org

Formation of N- and S-Glycosides

While O-glycosides are the most common, N- and S-glycosides, where the sugar is linked to a nitrogen or sulfur atom, respectively, are also important classes of compounds with diverse biological activities.

The synthesis of N-glycosides (glycosylamines) of D-altrose can be achieved through the reaction of the free sugar with an amine. For instance, D-glucose and other monosaccharides react with aqueous ammonia in the presence of ammonium hydrogen carbonate to yield the corresponding glycosylamine. wikipedia.org N-Acylglycosylamines can then be prepared by treating the glycosylamine with an acyl chloride. wikipedia.org While specific examples for D-altrose are not detailed in the provided results, the general methodology is applicable.

S-Glycosides (thioglycosides) are valuable as stable analogs of O-glycosides and as versatile donors in glycosylation reactions. The synthesis of thioglycosides of D-altrose has been reported. nih.govcdnsciencepub.com One approach involves the conversion of a suitably protected D-mannoside to a D-altrose derivative, followed by the introduction of the thiol group at the anomeric position. cdnsciencepub.com For example, functionalized D-altrose thioglycosides can be prepared from D-mannose through a series of steps including epimerization and protecting group manipulations. cdnsciencepub.com These thioglycosides can then serve as donors for the synthesis of more complex oligosaccharides.

Glycoside TypeSynthetic MethodStarting MaterialReagentsProductReference
N-GlycosideDirect AminationD-AltroseAmineβ-D-Altropyranosylamine wikipedia.orgresearchgate.net
S-GlycosideMulti-step synthesisD-Mannose derivativeVariousPhenyl 1-thio-α-D-altropyranoside derivative cdnsciencepub.com
S-GlycosideFrom 5,6-unsaturated thioglycosidel-ido derivative-l-altrose thioglycoside nih.gov

Derivatization Reactions at Hydroxyl Groups

The hydroxyl groups of β-D-altropyranose can be selectively modified through various derivatization reactions, such as acylation (acetylation, benzoylation) and the formation of ethers. These reactions are crucial for protecting the hydroxyl groups during synthetic transformations at other positions of the sugar molecule and for modulating the reactivity of the sugar. researchgate.netnih.gov

The selective derivatization of the different hydroxyl groups of β-D-altropyranose presents a challenge due to their varying reactivity, which is influenced by their steric and electronic environment (axial vs. equatorial). Generally, the primary hydroxyl group at C-6 is the most reactive, followed by the secondary hydroxyl groups. Among the secondary hydroxyls, their relative reactivity can be influenced by the reaction conditions and the reagents used.

Common acylation methods involve the use of acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine). nih.gov By carefully controlling the reaction conditions, such as temperature and stoichiometry of the acylating agent, it is possible to achieve some degree of regioselectivity. For instance, regioselective acylation can sometimes be achieved through chelation control, where a metal ion coordinates to two adjacent hydroxyl groups, activating one for acylation. nih.gov

Esterification (e.g., Acetylation, Benzoylation)

Esterification of the hydroxyl groups in β-D-altropyranose is a fundamental reaction for protection and functionalization. The relative reactivity of the hydroxyl groups often follows the order of primary (C-6) > secondary equatorial > secondary axial, although this can be influenced by steric hindrance and the specific reaction conditions.

Acetylation

Acetylation is commonly employed to protect all hydroxyl groups, typically using acetic anhydride in the presence of a base like pyridine or sodium acetate. Under these conditions, per-O-acetylation is the usual outcome, yielding tetra-O-acetyl-β-D-altropyranose.

Regioselective acetylation can be achieved by carefully controlling reaction conditions or by using enzymatic or organocatalytic methods. For instance, selective acetylation of the primary hydroxyl group at C-6 is often possible due to its higher reactivity. While specific studies on β-D-altropyranose are not extensively documented, analogies with other pyranosides suggest that reactions with a stoichiometric amount of acetylating agent at low temperatures would favor C-6 acetylation.

Benzoylation

Benzoylation, typically carried out with benzoyl chloride in pyridine, is another common esterification method. Similar to acetylation, exhaustive benzoylation can be achieved to protect all hydroxyl groups. Regioselective benzoylation often targets the primary C-6 hydroxyl group. For other pyranosides, such as methyl α-D-glucopyranoside, regioselective benzoylation of the primary hydroxyl group has been achieved using 1-benzoylimidazole and a catalytic amount of an organobase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) mdpi.com. Such methods could likely be applied to β-D-altropyranose to achieve selective protection.

The table below summarizes typical conditions for esterification reactions based on general carbohydrate chemistry principles.

ReactionReagentsTypical ConditionsExpected Major Product (on unprotected β-D-altropyranose)
Per-O-acetylationAcetic anhydride, PyridineRoom temperature to mild heating1,2,3,4,6-Penta-O-acetyl-β-D-altropyranose
Regioselective 6-O-benzoylationBenzoyl chloride (1.1 eq.), Pyridine-20°C to 0°C6-O-Benzoyl-β-D-altropyranose

Etherification (e.g., Alkylation, Benzylation)

Etherification is a key reaction for installing stable protecting groups on the hydroxyls of β-D-altropyranose. Benzyl ethers are particularly common due to their stability under a wide range of reaction conditions and their ease of removal by hydrogenolysis.

Alkylation

Alkylation, such as methylation, can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride). Exhaustive methylation is often used in structural analysis of carbohydrates.

Benzylation

The formation of benzyl ethers is typically accomplished using benzyl bromide or benzyl chloride and a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). As with esterification, the primary hydroxyl group at C-6 is generally the most reactive site for selective benzylation under controlled conditions. For substrates where multiple secondary hydroxyls are present, such as in a 4,6-O-protected altropyranoside, the relative reactivity of the remaining hydroxyls (C-2 and C-3, both axial) would be low and potentially difficult to differentiate without the use of more advanced catalytic systems.

The synthesis of di-O-benzyl derivatives often requires prior protection of other hydroxyls to achieve regioselectivity. For example, the synthesis of a methyl 2,3-di-O-benzyl-β-D-altropyranoside would likely start from a 4,6-O-protected precursor.

ReactionReagentsTypical ConditionsExpected Product (on a suitable precursor)
Per-O-benzylationBenzyl bromide, Sodium hydride, DMF0°C to room temperaturePer-O-benzyl-β-D-altropyranose
Benzylation of a 4,6-O-protected derivativeBenzyl bromide, Sodium hydride, THF0°C to reflux2,3-Di-O-benzyl-4,6-O-protected-β-D-altropyranose

Selective Functionalization and Protection/Deprotection

The strategic use of protecting groups is crucial for the synthesis of complex molecules derived from β-D-altropyranose. This involves the selective protection of one or more hydroxyl groups, followed by reaction at the unprotected sites, and subsequent deprotection.

Common strategies for the selective protection of diols in carbohydrates include the formation of cyclic acetals. For β-D-altropyranose, the C-4 and C-6 hydroxyls can be selectively protected as a benzylidene acetal due to the formation of a thermodynamically stable six-membered ring. This is achieved by reacting the sugar with benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst like camphor-10-sulfonic acid cdnsciencepub.comorgsyn.orgresearchgate.net. This leaves the C-2 and C-3 hydroxyls available for further functionalization.

Silyl ethers are also widely used as protecting groups due to their ease of introduction and removal under specific conditions. Bulky silylating agents, such as tert-butyldimethylsilyl (TBDMS) chloride or tert-butyldiphenylsilyl (TBDPS) chloride, show a high preference for reacting with the sterically less hindered primary C-6 hydroxyl group.

The selective deprotection of these groups is equally important. Benzylidene acetals are typically removed under acidic conditions or via hydrogenolysis. Silyl ethers are most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).

Protection StrategyReagentsTarget HydroxylsDeprotection Conditions
Benzylidene Acetal FormationBenzaldehyde dimethyl acetal, CSA, DMFC-4, C-6Mild acid hydrolysis or hydrogenolysis
Silylation (primary selective)TBDMS-Cl, Imidazole, DMFC-6Tetrabutylammonium fluoride (TBAF)
AcetylationAcetic anhydride, PyridineAllSodium methoxide in methanol
BenzylationBenzyl bromide, NaH, DMFAllH2, Pd/C

Spectroscopic Characterization of β D Altropyranose

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of β-D-altropyranose reveals a well-defined conformation and an extensive network of intermolecular interactions.

The aldopyranose ring of the molecule adopts a ⁴C₁ chair conformation. nih.gov In this arrangement, the anomeric hydroxyl group at the C1 position is in an equatorial orientation, which is characteristic of the β-anomer. nih.gov The bond distances and angles between non-hydrogen atoms are within the typical ranges for such carbohydrate structures. nih.gov

The crystal structure is organized in a trigonal system with the space group P3₂. nih.gov A key feature of the solid-state structure is the comprehensive hydrogen-bonding network. All hydroxyl groups within the molecule participate as both donors and acceptors in these interactions. nih.gov Each β-D-altropyranose molecule is connected to eight neighboring molecules through ten distinct intermolecular O—H⋯O hydrogen bonds. nih.gov This intricate network of interactions, which includes two independent O—H⋯O—H⋯ helices extending along the crystallographic z-axis, defines the crystal packing. nih.gov

Table 1: Crystal Data and Structure Refinement for β-D-Altropyranose

ParameterValue nih.gov
Chemical FormulaC₆H₁₂O₆
Molar Mass180.16 g/mol
Crystal SystemTrigonal
Space GroupP3₂
Unit Cell Dimensionsa = 7.1749 (13) Å
c = 12.7415 (15) Å
Unit Cell Volume568.04 (16) ų
Z (Molecules per unit cell)3
Temperature293 (2) K

Table 2: Intermolecular Hydrogen-Bond Geometry in Crystalline β-D-Altropyranose

D—H⋯A InteractionD⋯A Distance (Å) nih.govD—H⋯A Angle (°) nih.gov
O1—HO1⋯O42.743 (5)156
O2—HO2⋯O32.768 (5)169
O3—HO3⋯O62.672 (5)162
O4—HO4⋯O12.748 (5)167
O6—HO6⋯O22.776 (4)174

D = donor atom; A = acceptor atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. While a specific experimental spectrum for pure β-D-altropyranose is not detailed in readily available literature, its characteristic absorptions can be predicted based on the functional groups it contains.

The IR spectrum of β-D-altropyranose is expected to be dominated by features arising from its multiple hydroxyl (O-H) groups and its carbon-carbon (C-C) and carbon-oxygen (C-O) single bonds.

O–H Stretching: A prominent, strong, and broad absorption band is expected in the region of 3500–3300 cm⁻¹. spectroscopyonline.com This broadening is a direct consequence of the extensive intermolecular hydrogen bonding present in the solid state and in concentrated solutions. spectroscopyonline.com

C–H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds are anticipated to appear in the 3000–2850 cm⁻¹ region. masterorganicchemistry.com

Fingerprint Region (1500–900 cm⁻¹): This region is typically complex for carbohydrates and contains a multitude of overlapping peaks, making it unique for each specific molecule. researchgate.netcreative-biolabs.com It includes C-H bending vibrations and, most significantly, the C-O stretching vibrations.

C–O Stretching: Strong absorption bands arising from the stretching of C-O single bonds in the alcohol and ether functionalities are expected between 1200 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com The complexity of this region is due to the various types of C-O bonds within the pyranose ring and the hydroxymethyl group. spectroscopyonline.com

Table 3: Predicted Characteristic IR Absorption Bands for β-D-Altropyranose

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
O–H Stretch (Hydrogen-bonded)3500 - 3300Strong, Broad
C–H Stretch3000 - 2850Medium
C–O Stretch1200 - 1000Strong

Laser Spectroscopy and its Application to Conformational Analysis

While X-ray crystallography defines the structure of β-D-altropyranose in the solid state, laser-based spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), are powerful tools for investigating its conformational behavior in solution.

D-altrose and its derivatives are known for their conformational flexibility, often existing as a mixture of different conformations due to a low energy barrier for ring inversion. eurocarb2025.com VCD spectroscopy is particularly well-suited for studying the dynamic equilibria of monosaccharides in solution. eurocarb2025.com

Research on an anomeric O-(D-altropyranosyl) trichloroacetimidate (B1259523) derivative provides significant insight into the conformational dynamics of the altropyranose ring. eurocarb2025.com VCD analysis of this derivative revealed that while the α-anomer predominantly adopts a ⁴C₁ conformation, the β-anomer exhibits an equally weighted conformational dynamic between the two complementary chair forms, ⁴C₁ and ¹C₄. eurocarb2025.com

This finding is crucial as it demonstrates that the single ⁴C₁ conformation observed in the crystal structure of β-D-altropyranose may not be the sole conformation present in solution. Instead, the molecule likely exists in a dynamic equilibrium, with both the ⁴C₁ and ¹C₄ chair conformations being significantly populated. This highlights the power of laser spectroscopy techniques like VCD to provide a more complete picture of a molecule's structure as it exists in a solution environment, complementing the static picture provided by solid-state methods. eurocarb2025.com

Computational Studies and Molecular Modeling of β D Altropyranose

Quantum Mechanical Calculations (Ab Initio and DFT)

Quantum mechanical (QM) calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure and properties of molecules at a fundamental level. These methods are applied to β-D-altropyranose to determine optimized geometries, relative energies of conformers, and electronic distributions. DFT, particularly with functionals like B3LYP, is often found to be a cost-efficient method for calculating NMR chemical shifts of carbohydrates with accuracy comparable to higher-level ab initio methods like MP2. researchgate.net

Energy Minimization and Conformational Landscape Mapping

Energy minimization techniques, often coupled with conformational searching algorithms, are used to identify stable conformers of β-D-altropyranose and map its conformational landscape. The conformational space of pyranose rings, including altropyranose, can be described using puckering coordinates. acs.org While the chair conformation (specifically the 4C1 conformation for many aldohexopyranoses) is generally the most stable, other conformers such as boat, skew-boat, and half-chair forms exist at higher energies and play roles in molecular recognition and reactions. aip.orgnih.gov Exploring the potential energy surface (PES) or free energy landscape involves identifying local minima corresponding to stable conformers and the energy barriers separating them. bham.ac.uknih.gov Studies on related pyranoses like β-D-glucopyranose have shown that the conformational free energy landscape can be complex, with multiple minima corresponding to different canonical conformations. acs.orgaip.org

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed after geometry optimization using QM methods, provides theoretical infrared and Raman spectra. These calculated spectra can be compared with experimental data to validate the optimized structures and assign observed vibrational modes. researchgate.netebi.ac.uknih.gov Analyzing the vibrational frequencies, particularly those associated with O-H and C-H stretching vibrations, can also provide insights into intramolecular interactions like hydrogen bonding and the effects of the molecular environment. iucr.orgaip.org For instance, shifts in O-H stretching frequencies can indicate the formation and strength of hydrogen bonds. iucr.orgaip.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to atoms and molecules, MD simulations can provide information about the dynamic behavior of β-D-altropyranose, including conformational transitions and interactions with the solvent.

Conformational Transitions in Solution

MD simulations allow for the study of conformational transitions of β-D-altropyranose in solution over time. While pyranoses primarily exist in chair conformations, transitions to higher-energy boat and skew conformations can occur, and these transitions can be influenced by temperature and interactions with the environment. aip.orgnih.gov MD simulations can capture these dynamic processes and provide insights into the pathways and frequencies of interconversion between different conformers. researchgate.net Enhanced sampling techniques, such as metadynamics, can be employed in MD simulations to efficiently explore the conformational free energy landscape and overcome high energy barriers separating conformers. acs.orgaip.orgiqs.edu

Solvent Effects on Conformational Preferences

The solvent environment significantly influences the conformational preferences of carbohydrates due to solute-solvent interactions, such as hydrogen bonding and electrostatic effects. researchgate.netcdnsciencepub.comacs.orgacs.org MD simulations, particularly those employing explicit solvent models (e.g., water molecules surrounding the solute) or implicit solvent models (representing the solvent as a continuous dielectric medium), are used to investigate these solvent effects. researchgate.netacs.org Studies on other anomeric systems have shown that increasing solvent polarity can reduce the magnitude of the anomeric effect, influencing the equilibrium populations of different anomers and conformers. researchgate.netacs.org Solvent interactions can affect intramolecular hydrogen bonding and alter the relative stability of different conformers compared to the gas phase. acs.orgnih.gov

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the strength of the interaction and the specific atomic contacts involved. For carbohydrates like beta-D-altropyranose interacting with biological receptors, molecular docking can provide insights into potential binding sites, binding affinities, and the types of interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.netacs.org Understanding these interactions at a molecular level is crucial for elucidating biological recognition mechanisms involving carbohydrates.

While molecular docking is a valuable tool in studying carbohydrate-protein interactions, these studies can present unique challenges compared to protein-ligand docking involving smaller, more rigid molecules. researchgate.net The flexibility of carbohydrate rings and hydroxyl groups, as well as the significant role of water molecules in carbohydrate binding interfaces, are factors that computational methods must accurately model. researchgate.netannualreviews.org

Despite the general applicability of molecular docking to carbohydrate-receptor systems, specific published research detailing the molecular docking of this compound with biological receptors was not identified in the conducted literature search. Studies in the field often focus on more common monosaccharides like glucose or galactose, or on complex glycans and their interactions. researchgate.netub.edunih.govwisdomlib.orgrcsb.orgresearchgate.netucy.ac.cyresearchgate.net Therefore, detailed research findings or data tables specifically pertaining to the molecular docking and ligand-receptor interactions of this compound with biological targets cannot be presented based on the available search results.

β D Altropyranose in Glycoconjugates and Biological Recognition

Incorporation into Complex Oligosaccharides and Polysaccharides

Monosaccharides like altrose serve as building blocks for larger carbohydrate structures, including oligosaccharides and polysaccharides. Oligosaccharides typically contain between two and a dozen monosaccharide residues linked by glycosidic bonds, while polysaccharides are larger polymers with more than a dozen residues, often numbering in the hundreds or thousands. nih.govacs.org The structural diversity of these complex carbohydrates arises from the types of monosaccharides involved, the positions of the glycosidic linkages, and their anomeric configurations (alpha or beta). khanacademy.orglibretexts.orgdiva-portal.org

While glucose, galactose, and mannose are common monosaccharides found in a wide variety of complex carbohydrates in nature nih.govresearchgate.net, the incorporation of altrose into naturally occurring complex oligosaccharides and polysaccharides is less common but has been observed, particularly in specific biological contexts like bacterial glycans. The precise structural details and prevalence of altrose-containing complex carbohydrates are areas of ongoing research.

Role in Glycosidic Linkage Formation within Glycoconjugates

Glycoconjugates are molecules where carbohydrates are covalently linked to other biomolecules, such as proteins (glycoproteins), lipids (glycolipids), or proteoglycans. diva-portal.orgnih.govlongdom.org The linkage between the carbohydrate and the non-carbohydrate portion, or between monosaccharide units within the glycan, is typically a glycosidic bond. khanacademy.orgnih.govwikipedia.org This bond is formed between the anomeric carbon of a saccharide and a hydroxyl or other functional group of another molecule, often through a condensation reaction where a water molecule is released. khanacademy.orgwikipedia.orgsavemyexams.comsavemyexams.com

The formation of glycosidic bonds is catalyzed by enzymes called glycosyltransferases. acs.orgoup.comnih.gov These enzymes are specific to the type of sugar donor, the acceptor molecule, and the specific linkage formed (e.g., α- or β-configuration and the positions involved, such as 1-4 or 1-6). libretexts.orgsavemyexams.comsavemyexams.comnih.gov The incorporation of altrose into glycoconjugates would similarly involve the action of specific glycosyltransferases capable of utilizing an activated form of altrose (such as a nucleotide-sugar) as a donor substrate and transferring it to a suitable acceptor molecule or growing glycan chain. Studies have shown that some glycosyltransferases can exhibit promiscuity regarding sugar donors, including the use of non-natural donors like GDP-altrose in in vitro settings. biorxiv.orgbiorxiv.org

Enzymatic Recognition and Substrate Specificity of Altrose-Containing Glycans

The biological functions of glycoconjugates often depend on their recognition by specific proteins, such as lectins and enzymes. longdom.orgwikipedia.orgpnas.org This recognition is highly specific and is determined by the precise structure of the glycan, including the identity of the monosaccharides, their linkages, and their spatial arrangement. Enzymes involved in glycan processing, such as glycosidases and glycosyltransferases, also exhibit high substrate specificity, recognizing and acting upon specific sugar residues and glycosidic linkages within a glycan chain. nih.govcreative-biolabs.comnih.gov

The enzymatic recognition of altrose-containing glycans would be mediated by enzymes or lectins that possess binding sites complementary to the structural features presented by altrose residues within the glycan. The specific conformation and presentation of β-D-altropyranose within a larger carbohydrate structure would influence its recognition by these proteins. Research into the substrate specificity of enzymes like glycosyltransferases has shown that even subtle changes in sugar structure can significantly impact recognition and catalytic activity. creative-biolabs.comfrontiersin.org While detailed studies specifically on the enzymatic recognition of altrose in complex glycans are less common compared to more prevalent sugars, the principles of specific molecular interactions between the protein binding site and the altrose moiety would apply.

Glycoconjugate Biosynthesis Pathways (General Principles applied to Altrose)

The biosynthesis of glycoconjugates is a complex process involving multiple enzymatic steps, primarily carried out by glycosyltransferases and glycoside hydrolases, occurring in various cellular compartments like the endoplasmic reticulum and Golgi apparatus. wikipedia.orgsigmaaldrich.comrsc.orgwikipedia.org The process typically begins with the synthesis of activated sugar nucleotides, which serve as the donor substrates for glycosyltransferases. nih.govasm.orgresearchgate.net These enzymes then sequentially add monosaccharides to a growing glycan chain or directly to an acceptor molecule (protein, lipid, etc.). oup.comnih.govpnas.org

While the primary pathways for the biosynthesis of common glycoconjugates involve readily available monosaccharides like glucose and mannose wikipedia.orgresearchgate.net, the incorporation of less common sugars like altrose requires specific biosynthetic routes. The presence of altrose in glycoconjugates would necessitate the existence of enzymes capable of synthesizing an activated form of altrose and specific glycosyltransferases that can utilize this activated altrose as a donor substrate and transfer it to appropriate acceptor molecules or nascent glycan structures. Epimerases play a crucial role in diversifying the pool of available sugar nucleotides by interconverting different sugar forms. asm.orgresearchgate.netfrontiersin.org For example, GDP-mannose 3,5-epimerase can produce GDP-D-altrose from GDP-mannose, illustrating a potential pathway for the metabolic availability of activated altrose for glycosylation reactions. frontiersin.org The specific pathways and enzymes involved in the biosynthesis of altrose-containing glycoconjugates would depend on the organism and the specific structure being synthesized.

β D Altropyranose As a Chiral Building Block in Organic Synthesis

Derivatization for Stereoselective Synthetic Applications

The multiple hydroxyl groups on the β-D-altropyranose ring provide rich opportunities for chemical derivatization, which is a cornerstone for its utility in stereoselective synthesis. By selectively protecting or functionalizing these hydroxyl groups, chemists can steer reactions towards desired outcomes with high levels of stereocontrol. These derivatives can act as substrates or intermediates in various transformations, where the inherent chirality of the altropyranose scaffold dictates the stereochemical course of new bond formations. For example, altropyranoside derivatives have been employed in the synthesis of chiral crown ethers researchgate.netnih.gov. These macrocyclic compounds, incorporating the altropyranose unit, have been shown to induce asymmetry in reactions such as the Michael addition researchgate.net. The regioselective opening of epoxide rings in related sugar precursors, like methyl-2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, can lead to the formation of substituted altropyranoside structures, demonstrating a synthetic route to functionalized altropyranose derivatives nih.gov. The nature and position of substituents on the altropyranose core can significantly influence the stereoselectivity observed in reactions catalyzed by these chiral structures researchgate.net.

Use in the Synthesis of Complex Natural Products

Carbohydrates, including β-D-altropyranose, are increasingly recognized as valuable starting materials in the total synthesis of complex natural products wikipedia.org. The presence of multiple defined stereocenters within the altropyranose structure allows for its direct incorporation into the carbon skeleton of target molecules, simplifying synthetic routes and providing access to specific stereoisomers. While detailed examples focusing exclusively on β-D-altropyranose in complex natural product synthesis were not prominently featured in the search results, the broader application of the chiral pool strategy, which includes sugars, in constructing intricate molecular architectures with multiple chiral centers is well-established wikipedia.orgnih.gov. The ability to perform selective chemical transformations on altropyranose derivatives while preserving their stereochemical integrity is crucial for their effective use in building the complex frameworks often found in biologically active natural products.

Contributions to Asymmetric Synthesis

β-D-Altropyranose contributes to the field of asymmetric synthesis through its role as a chiral building block and in the development of chiral auxiliaries and catalysts wikipedia.orgpwr.edu.pl. Asymmetric synthesis aims to control the formation of new stereocenters to favor one stereoisomer over others wikipedia.org. By using enantiopure compounds like β-D-altropyranose from the chiral pool, chemists can synthesize other chiral molecules without the need for external chiral reagents or catalysts in every step wikipedia.org. Furthermore, derivatives of altropyranose can be designed to act as chiral auxiliaries, covalently attached to a substrate to direct the stereochemical outcome of a reaction, or as chiral ligands and catalysts that facilitate asymmetric transformations wikipedia.orgmdpi.com. Research has shown that altropyranoside-based crown ethers can function as chiral phase transfer catalysts, inducing enantioselectivity in reactions such as the Michael addition of diethyl acetamidomalonate to trans-β-nitrostyrene researchgate.netnih.gov. The stereochemical features of the altropyranose unit within these catalysts are critical for their ability to differentiate between enantiotopic faces or groups during the reaction researchgate.net.

Retention of Chirality in Chemical Transformations

Maintaining the stereochemical fidelity of β-D-altropyranose throughout a synthetic sequence is paramount when utilizing it as a chiral building block. Chemical transformations applied to β-D-altropyranose and its derivatives must be carefully chosen to avoid epimerization or racemization at the existing chiral centers. Reactions that proceed with retention of configuration or through well-defined stereospecific pathways are essential. While the specific retention of chirality of the altropyranose scaffold across a wide range of reactions requires detailed mechanistic understanding and experimental validation, general principles of stereochemistry in organic reactions apply masterorganicchemistry.com. Derivatization reactions, such as the formation of ethers, esters, or glycosides, can often be performed under conditions that preserve the configuration of the sugar ring carbons. The stability of the pyranose ring structure under various reaction conditions is a key factor in retaining the inherent chirality of β-D-altropyranose during its conversion into more complex molecules.

Advanced Topics and Future Research Directions

Development of Novel Synthetic Routes to β-D-Altropyranose

The synthesis of altrose and its derivatives, including beta-D-altropyranose, presents challenges due to the specific stereochemistry required. While various synthetic approaches have been explored, the development of novel and more efficient routes remains an active area of research.

One approach involves the synthesis of altrose poly-amido-saccharides with β-N-(1→2)-d-amide linkages through the anionic ring-opening polymerization of an altrose β-lactam monomer. This method aims to create polymers with engineered right-handed helical conformations. acs.org Another study focused on the efficient synthesis of L-altrose and L-mannose from D-galactose and D-fucose, utilizing a Mitsunobu inversion for 5-epimerization. researchgate.net Additionally, an improved synthesis for 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc), a key intermediate for pseudaminic acids, has been developed starting from L-fucose, addressing limitations in previous methods that involved C-C bond formation or lengthy reaction sequences from N-acetylneuraminic acid or N-acetyl-D-glucosamine. rsc.org

Research also includes the synthesis of carba-β-D-altropyranose from iodobenzene (B50100) cis-dihydrodiol, involving steps like protecting group addition, reduction, and acid-catalyzed deprotection. nih.gov Another route explored the synthesis of L-hexoses, including L-altrose, starting from a heterocyclic homologating agent and 2,3-O-isopropylidene-L-glyceraldehyde, leading to a 2,3-unsaturated-L-pyranoside that can be functionalized. nih.gov Furthermore, studies on the synthesis of fused oxazepanes based on 1,6-anhydro-β-D-hexopyranoses have shown routes leading to D-altrose derivatives through intramolecular cyclization and acid cleavage of the anhydro bond. researchgate.net The synthesis of 1,6:3,4-dianhydro-β-D-altropyranose has also been reported, although achieving it selectively can be challenging. google.com

These diverse synthetic strategies highlight the ongoing efforts to find more efficient, stereoselective, and scalable methods to obtain altrose and its derivatives, which are crucial for further research and applications.

Exploration of Altrose-Containing Glycans in Material Science Applications

Glycans, complex carbohydrates, play significant roles in various biological and material science applications. The unique structural features of altrose, including its axial hydroxyl group at the C3 position, suggest that altrose-containing glycans could possess distinct properties valuable for material science.

While the provided search results discuss the broader application of glycans in material science, mentioning their use as structural materials, energy storage, and in the creation of bioproducts like paper, textiles, and plastics, specific examples focusing solely on altrose-containing glycans in material science are not explicitly detailed within the provided snippets. nih.gov However, the general principles discussed for other glycans, such as cellulose, pectins, xylan, and mannan, suggest potential avenues for altrose derivatives. nih.gov The ability to modify the reactive amino and hydroxyl groups in glycans like chitosan (B1678972) to generate materials with diverse properties indicates that similar modifications on altrose-containing structures could lead to novel materials. nih.gov Additionally, the concept of appending synthetic or naturally derived oligosaccharides to polymer chains to create glycopolymers with tailored properties for applications like drug delivery or as antifouling/antifreeze agents could potentially be extended to include altrose-based oligosaccharides. nih.gov

The complexity and variability of polysaccharide structures offer considerable potential for developing unique synthetic polysaccharides with new or enhanced functionality. nih.gov This suggests that incorporating altrose into synthetic glycans could lead to the creation of novel biomaterials with specific desired characteristics, although further research is needed to explore these possibilities directly related to altrose.

Advanced Computational Modeling for Precise Conformational Prediction

Understanding the three-dimensional structure and flexibility of carbohydrates like this compound is crucial for predicting their interactions and properties. Computational modeling techniques play a vital role in this area.

While the search results mention computational modeling for glucose and galactose to reproduce experimental spectra and analyze conformations, and discuss the general challenges and techniques in modeling protein and oligosaccharide conformations, specific detailed research findings on the computational modeling solely of this compound conformation are not provided in the snippets. researchgate.netmdpi.comfrontiersin.orgnih.gov However, the methodologies described, such as molecular dynamics simulations for sampling conformational space and using force fields to calculate energies, are applicable to this compound. researchgate.netnih.gov Precise conformational prediction for this compound would involve applying these advanced computational techniques to explore its preferred chair conformations and the orientation of its hydroxyl groups, taking into account factors like the exoanomeric effect and hydrogen bonding, which are known to influence carbohydrate conformation. researchgate.net

Q & A

Q. How can open science practices enhance β-D-altropyranose research transparency?

  • Answer : Deposit synthetic protocols in platforms like Protocols.io . Share crystallographic data (CIF files) in the Cambridge Structural Database. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Collaborate via preprints to solicit peer feedback early .

Tables for Key Methodological Comparisons

Q. Table 1: Techniques for Conformational Analysis of β-D-Altropyranose

MethodApplicationStrengthsLimitations
X-ray CrystallographySolid-state structure determinationAtomic-resolution dataRequires high-quality crystals
NMR SpectroscopySolution-state dynamicsNon-destructive, real-time monitoringLimited to soluble compounds
MD SimulationsThermodynamic and kinetic insightsCaptures solvent effectsForce field dependency

Q. Table 2: Strategies for Resolving Data Contradictions

ScenarioResolution ApproachValidation Method
MD vs. NMR ring puckeringAdjust force field parametersCompare with neutron diffraction
HPLC vs. polarimetry purityRe-run assays with internal standardSpiking experiments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.